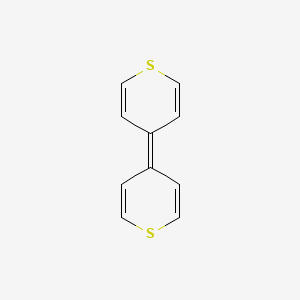
4-(4H-Thiopyran-4-ylidene)-4H-thiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4H-Thiopyran-4-ylidene)-4H-thiopyran is a sulfur-containing heterocyclic compound Thiopyrans are analogs of pyrans, where the oxygen atom is replaced by a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-Thiopyran-4-ylidene)-4H-thiopyran typically involves the cyclization of appropriate precursors containing sulfur. One common method is the reaction of dithioesters with dienes under specific conditions to form the thiopyran ring structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for thiopyran compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(4H-Thiopyran-4-ylidene)-4H-thiopyran can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atom to form thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of 4-(4H-Thiopyran-4-ylidene)-4H-thiopyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Thiopyran: The parent compound with a single thiopyran ring.
Dithiins: Compounds with two sulfur atoms in a six-membered ring.
Thiazoles: Five-membered rings containing both sulfur and nitrogen atoms.
Uniqueness
4-(4H-Thiopyran-4-ylidene)-4H-thiopyran is unique due to its specific structure, which includes two thiopyran rings. This structure imparts distinct chemical properties and reactivity compared to other sulfur-containing heterocycles.
特性
CAS番号 |
4380-97-6 |
|---|---|
分子式 |
C10H8S2 |
分子量 |
192.3 g/mol |
IUPAC名 |
4-thiopyran-4-ylidenethiopyran |
InChI |
InChI=1S/C10H8S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H |
InChIキー |
MWIQXVQTLUPWDV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=CC1=C2C=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















